(2S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c16-14(10-12-6-2-1-3-7-12)15(19)18-11-13-8-4-5-9-17-13/h1-9,14H,10-11,16H2,(H,18,19)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXOKVLQAOKFAD-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC2=CC=CC=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC2=CC=CC=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-3-phenylpropanoic acid and pyridine-2-carboxaldehyde.
Condensation Reaction: The amino acid is first protected using a suitable protecting group. The protected amino acid is then condensed with pyridine-2-carboxaldehyde in the presence of a reducing agent like sodium cyanoborohydride to form the intermediate Schiff base.
Reduction and Deprotection: The Schiff base is reduced to the corresponding amine, followed by deprotection to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Borate Ester-Mediated Amidation
B(OCH₂CF₃)₃ facilitates direct amidation under mild conditions by activating carboxylic acids. For this compound, the reaction typically proceeds via:
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Reagents : B(OCH₂CF₃)₃, 2-(aminomethyl)pyridine, and a protected (2S)-2-amino-3-phenylpropanoic acid derivative.
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Conditions : Reflux in non-polar solvents (e.g., benzene) for 6–12 hours .
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Mechanism : Borate ester formation with the carboxylic acid, followed by nucleophilic attack by the amine .
| Parameter | Details |
|---|---|
| Yield Range | 60–85% (estimated for analogous systems) |
| Key Advantage | Avoids racemization of chiral centers |
| Limitations | Requires anhydrous conditions |
Thermal Amidation
Direct condensation under high-temperature, solvent-free conditions:
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Conditions : 160°C with 3Å molecular sieves to remove water .
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Substrates : Free carboxylic acid and amine components.
Salt Formation
The primary amine group reacts with acids to form stable salts, enhancing solubility for pharmaceutical applications:
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Example : Reaction with HCl produces the dihydrochloride salt (C₁₅H₁₇N₃O·2HCl), confirmed by PubChem CID 71757390 .
| Property | Free Base | Dihydrochloride Salt |
|---|---|---|
| Molecular Weight | 255.31 g/mol | 328.2 g/mol |
| Solubility | Low in water | High in aqueous media |
Amine Group Derivatization
The primary amine undergoes typical reactions:
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Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylated derivatives.
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Schiff Base Formation : Condenses with aldehydes/ketones to form imines.
Amide Hydrolysis
The amide bond is stable under physiological conditions but hydrolyzes under extreme pH:
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Acidic Hydrolysis : Concentrated HCl, 100°C → yields (2S)-2-amino-3-phenylpropanoic acid and 2-(aminomethyl)pyridine .
Pyridine Ring Reactivity
The pyridine moiety participates in:
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Coordination Chemistry : Acts as a ligand for transition metals (e.g., Pd, Cu) via its lone pair .
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Electrophilic Substitution : Limited reactivity due to electron-withdrawing effects; nitration or sulfonation requires harsh conditions.
Stability and Degradation
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in asymmetric catalysis.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Industry
Material Science:
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The compound’s structural analogs differ primarily in the substituents attached to the propanamide backbone. Key comparisons include:
Key Observations :
- In contrast, the thiophene analog () has a smaller, sulfur-containing heterocycle, which could alter solubility and metabolic stability .
- Chlorinated Pyridine Derivatives : The 6-chloropyridin-3-ylmethyl substituent () may enhance lipophilicity and resistance to enzymatic degradation, making it suitable for agrochemical applications .
Biological Activity
(2S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide, commonly referred to as a chiral compound with significant biological potential, is characterized by its unique structural features, including an amino group, a phenyl group, and a pyridin-2-ylmethyl moiety. This compound has garnered attention for its potential applications in medicinal chemistry and pharmacology due to its diverse biological activities.
- Chemical Formula : C₁₅H₁₇N₃O
- CAS Number : 1087-67-8
- Molecular Structure : The compound consists of a propanamide backbone with an amino group and two distinct aromatic groups (phenyl and pyridine), which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including enzymes and receptors. The mechanism of action may involve:
- Enzyme Inhibition : The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzyme activity.
- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways relevant to various physiological processes.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structures often possess antimicrobial properties. For instance, related pyridine derivatives have shown moderate to good activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
These findings highlight the potential of this compound as a candidate for developing new antimicrobial agents.
Antifungal Activity
The compound also demonstrates antifungal properties, with MIC values indicating effectiveness against common fungal strains such as Candida albicans.
Case Studies and Research Findings
- Study on Structure-Activity Relationship (SAR) : A study evaluating the SAR of similar compounds indicated that modifications in the phenyl or pyridine moieties could enhance biological activity, suggesting that this compound might be optimized for better efficacy.
- In Vivo Studies : Animal model studies are needed to assess the pharmacokinetics and therapeutic potential of this compound in treating infections or other diseases.
Comparison with Similar Compounds
The uniqueness of this compound lies in its specific chiral configuration and the combination of both phenyl and pyridine groups, which may enhance its binding affinity for certain biological targets compared to other similar compounds.
| Compound Name | Unique Features |
|---|---|
| (2S)-2-amino-3-(4-hydroxyphenyl)propanamide | Contains a hydroxy group on the phenyl ring |
| Pyridoxamine | Functions as a vitamin B6 derivative |
| Phenylalanine | Essential amino acid involved in protein synthesis |
Q & A
Basic: What are the common synthetic routes for preparing (2S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide, and what reaction conditions are critical for stereochemical control?
Methodological Answer:
The synthesis typically involves coupling a chiral amino acid derivative with a pyridylmethylamine moiety. Key steps include:
- Stereoselective amidation : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions to preserve the (2S)-configuration of the amino acid precursor .
- Protection/deprotection strategies : Boc or Fmoc groups are employed to protect the amino group during intermediate steps, followed by acidic or basic deprotection .
- Critical conditions : Low temperatures (0–4°C) during coupling reactions minimize racemization. Solvent choice (e.g., DMF or dichloromethane) and pH control (neutral to slightly basic) are essential for high enantiomeric excess (>98%) .
Advanced: How can X-ray crystallography resolve stereochemical ambiguities in this compound, and what challenges arise during refinement?
Methodological Answer:
- Data collection : High-resolution (<1.0 Å) synchrotron data is ideal for resolving light atoms (e.g., hydrogen positions) critical for confirming stereochemistry. SHELXL (via Olex2) is commonly used for refinement .
- Challenges :
- Disorder in the pyridylmethyl group : Partial occupancy or rotational disorder may require constraints during refinement.
- Hydrogen bonding networks : Ambiguities in amide proton orientation can be addressed using SHELXL’s AFIX commands to model hydrogen positions .
- Validation tools (e.g., PLATON) should confirm the absence of twinning or pseudo-symmetry .
Basic: What spectroscopic techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- NMR : 1H/13C NMR (DMSO-d6 or CDCl3) identifies key signals:
- δ ~8.5 ppm (pyridyl protons), δ ~7.3 ppm (phenyl group), and δ ~4.2 ppm (CH2 of pyridylmethyl) .
- 2D NMR (COSY, HSQC) confirms connectivity and stereochemistry .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with ESI-MS validates molecular weight (expected [M+H]+ ~298.3) and purity (>98%) .
Advanced: How can researchers design experiments to investigate the biological activity of this compound, particularly in enzyme inhibition studies?
Methodological Answer:
- Target selection : Prioritize enzymes with binding pockets accommodating both phenyl and pyridyl groups (e.g., kinases or proteases). Docking studies (AutoDock Vina) predict binding poses .
- Assay design :
- Fluorescence-based assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure inhibition kinetics.
- IC50 determination : Dose-response curves (0.1–100 μM) in triplicate, with controls for solvent effects (e.g., DMSO <1%) .
- Counter-screening : Test against related enzymes to assess selectivity .
Advanced: How should researchers address discrepancies in reported biological activity data across studies?
Methodological Answer:
- Source analysis : Compare assay conditions (pH, temperature, buffer composition) and cell lines used. For example, activity in HEK293 cells may differ from CHO due to transporter expression .
- Data normalization : Use internal standards (e.g., β-galactosidase controls) to correct for batch effects.
- Meta-analysis : Apply statistical tools (e.g., Prism) to aggregate data and identify outliers. Reproduce key experiments under standardized protocols .
Basic: What are the best practices for handling and storing this compound to ensure stability?
Methodological Answer:
- Storage : Desiccate at -20°C under argon to prevent hydrolysis of the amide bond. Use amber vials to avoid photodegradation .
- Handling : Prepare fresh solutions in degassed solvents (e.g., DMSO) to minimize oxidation. Avoid freeze-thaw cycles for stock solutions .
Advanced: How can computational methods (e.g., DFT or MD simulations) predict the compound’s interaction with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize the compound’s geometry at the B3LYP/6-31G* level to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic regions .
- Molecular Dynamics (MD) : Simulate binding to a homology-modeled enzyme (e.g., 100 ns trajectories in GROMACS) to assess stability of hydrogen bonds with the pyridylmethyl group .
- Validation : Compare predicted binding free energies (MM/PBSA) with experimental IC50 values .
Basic: What analytical strategies can confirm the absence of diastereomeric impurities in synthesized batches?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IA-3 column (hexane:isopropanol 70:30, 1 mL/min) to resolve enantiomers. Retention time differences >2 min indicate high stereopurity .
- Polarimetry : Measure specific rotation ([α]D) and compare with literature values for the (2S)-enantiomer .
Advanced: What strategies mitigate synthetic byproducts like N-(pyridin-2-ylmethyl)propanamide derivatives during scale-up?
Methodological Answer:
- Process optimization :
- Temperature control : Maintain <10°C during coupling to suppress side reactions.
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC removes methyl ester or Boc-protected byproducts .
- In-line analytics : Use PAT tools (e.g., ReactIR) to monitor reaction progress and terminate at >95% conversion .
Advanced: How can researchers elucidate the metabolic fate of this compound in in vitro models?
Methodological Answer:
- Liver microsome assays : Incubate with human hepatocytes (1 mg/mL protein, NADPH-regenerating system) for 0–120 min. Quench with acetonitrile and analyze via LC-MS/MS for hydroxylated or glucuronidated metabolites .
- CYP inhibition screening : Test against CYP3A4/2D6 isoforms to identify metabolic pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
